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molecular formula C12H13FO2 B8282298 1-(4-Fluorophenyl)-2-(1-hydroxycyclobutan-1-yl) ethan-1-one

1-(4-Fluorophenyl)-2-(1-hydroxycyclobutan-1-yl) ethan-1-one

Cat. No. B8282298
M. Wt: 208.23 g/mol
InChI Key: AJOMZETVZMPCCD-UHFFFAOYSA-N
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Patent
US05393790

Procedure details

Under nitrogen, 11.0 g (100 mmol) of titanium(IV) chloride in 140 mL of methylene chloride at 0° C. was slowly treated with a solution of 8.2 mL (110 mmol) of cyclobutanone in 30 mL of methylene chloride prior to the dropwise addition of a solution of 21.1 g (100 mmol) of 1-fluoro-4-[1[(trimethylsilyl)oxy]ethenyl]benzene (obtained from Step 2) in 15 mL of methylene chloride. The reaction was stirred for 15 minutes and then poured into 200 mL of ice/water; the phases were separated. The aqueous phase was extracted twice with 30 mL of methylene chloride and combined with the original methylene chloride phase. The combined extracts were washed 3 times with 120 mL of saturated sodium carbonate/water (1:1) and once with brine, dried (MgSO4), and concentrated in vacuo to give 20.4 g (98%) of crude 1-(4-fluorophenyl)-2-(1-hydroxycyclobutan-1-yl) ethan-1-one as an oil: NMR (CDCl3) δ 1.53-1.70 (m, 1H), 1.80 -1.94 (m, 1H), 1.99-2.10 (m, 2H), 2.17-2.31 (m, 2H), 3.31 (s, 2H), 7.10-7.19 (m, 2H), 7.95-8.03 (m, 2H).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
8.2 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
11 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:5])[CH2:4][CH2:3][CH2:2]1.[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]([O:15][Si](C)(C)C)=[CH2:14])=[CH:9][CH:8]=1>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH2:14][C:1]2([OH:5])[CH2:4][CH2:3][CH2:2]2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(=C)O[Si](C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
8.2 mL
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
11 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with 30 mL of methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed 3 times with 120 mL of saturated sodium carbonate/water (1:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine, dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC1(CCC1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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